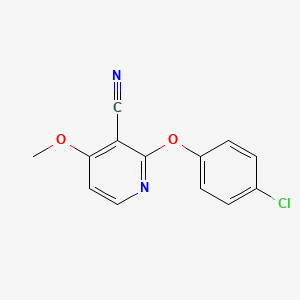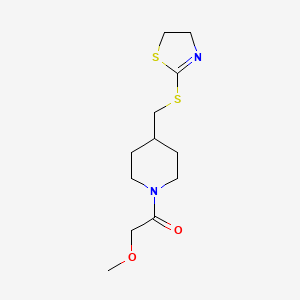
2-(4-Chlorophenoxy)-4-methoxynicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-4-methoxynicotinonitrile, also known as CMN, is a chemical compound that has been widely studied for its potential applications in scientific research. CMN has been found to have a wide range of biochemical and physiological effects, making it an attractive option for researchers looking to explore the effects of various compounds on biological systems.
科学的研究の応用
Analysis of Chlorophenoxy Compounds in Biological Specimens
Flanagan and Ruprah (1989) developed a high-performance liquid chromatographic assay for chlorophenoxy compounds, aiding in the diagnosis of acute poisoning. This method efficiently resolves chlorophenoxy mixtures, demonstrating its utility in medical and toxicological research (Flanagan & Ruprah, 1989).
Environmental Impact of Chlorophenoxy Herbicides
Masunaga, Takasuga, and Nakanishi (2001) analyzed the dioxin impurity profile in agrochemicals, including chlorophenoxy herbicides. Their work provides critical insights into the environmental impact and safety of these compounds, highlighting concerns for human health and ecosystem stability (Masunaga, Takasuga, & Nakanishi, 2001).
Advanced Oxidation Processes for Degradation of Chlorophenoxy Compounds
Brillas, Sauleda, and Casado (1998) and Brillas, Calpe, and Casado (2000) conducted studies on the degradation of chlorophenoxy compounds using advanced electrochemical methods. These methods, including anodic oxidation and electro-Fenton processes, offer efficient solutions for the environmental management of these herbicides (Brillas, Sauleda, & Casado, 1998); (Brillas, Calpe, & Casado, 2000).
Synthesis and Characterization for Fluorescence Applications
Suwunwong, Chantrapromma, and Fun (2013) synthesized a compound closely related to 2-(4-Chlorophenoxy)-4-methoxynicotinonitrile and explored its fluorescent properties. This study opens avenues for potential applications in materials science and photonics (Suwunwong, Chantrapromma, & Fun, 2013).
Photocatalytic Degradation for Environmental Remediation
Anirudhan and Anju (2019) focused on the photocatalytic degradation of chlorophenoxyacetic acid, demonstrating the potential of advanced materials in environmental remediation (Anirudhan & Anju, 2019).
特性
IUPAC Name |
2-(4-chlorophenoxy)-4-methoxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c1-17-12-6-7-16-13(11(12)8-15)18-10-4-2-9(14)3-5-10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNLPDZDNQJGGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2975447.png)
![2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2975448.png)
![5-Methyl-7-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2975449.png)



![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2975457.png)
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2975458.png)




